2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide
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Description
2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C24H21N5O3S and its molecular weight is 459.52. The purity is usually 95%.
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Scientific Research Applications
Heteroaromatic Decarboxylative Claisen Rearrangement Reactions
Research has shown the utility of furan-2-ylmethyl compounds in decarboxylative Claisen rearrangement reactions to yield heteroaromatic products. This chemical transformation is significant for the synthesis of complex molecules with potential applications in drug development and material science (Craig et al., 2005).
Tandem Aza-Piancatelli Rearrangement/Michael Reaction
Furan-2-yl(phenyl)methanol derivatives have been utilized in aza-Piancatelli rearrangements to synthesize benzo[b][1,4]thiazine or oxazine derivatives, highlighting the method's efficiency and selectivity in creating complex heterocyclic structures with potential pharmaceutical applications (Reddy et al., 2012).
Synthesis and Antiexudative Activity of Pyrolin Derivatives
Research into pyrolin derivatives of furan-2-yl compounds demonstrates the exploration of new drugs with reduced toxicity and improved efficacy. The study found anti-exudative properties in a significant number of newly synthesized derivatives, indicating potential for therapeutic application (Chalenko et al., 2019).
Synthesis of Novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl Acetamides
The synthesis and evaluation of novel acetamide derivatives for their antimicrobial properties show the diversity of scientific research applications for compounds containing acetamide groups, with some demonstrating promising antibacterial and antifungal activities (Debnath & Ganguly, 2015).
Conventional versus Microwave-Assisted Synthesis
This research outlines the synthesis of N-(substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives, comparing conventional and microwave-assisted methods. It highlights the efficiency and selectivity of microwave-assisted synthesis in creating compounds with potential as enzyme inhibitors (Virk et al., 2018).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S/c1-31-17-10-8-16(9-11-17)29-23(20-14-25-21-7-3-2-6-19(20)21)27-28-24(29)33-15-22(30)26-13-18-5-4-12-32-18/h2-12,14,25H,13,15H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNADAPCJQQAVAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC3=CC=CO3)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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